(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
CAS No.: 37081-58-6
Cat. No.: VC16008877
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37081-58-6 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
| Standard InChI | InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8- |
| Standard InChI Key | KGNKVSYYNPTFNH-SOSBWXJGSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C |
| Canonical SMILES | CC1C2C=CC(O2)C(C1=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(1R,2S,4R,5S)-2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (CAS: 6280-96-2) is a bicyclic lactone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its IUPAC name reflects the stereochemical configuration at positions 1, 2, 4, and 5, which critically influence its reactivity and biological interactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 6280-96-2 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| SMILES | [C@@]12(C@@(C)[H]) | |
| InChIKey | KBZWERXWKSTHBJ-JAGXHNFQSA-N |
Spectroscopic Characterization
Spectral data confirm the compound’s bicyclic structure and stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm) and the lactone carbonyl (δ 175–180 ppm) . Infrared (IR) spectroscopy shows a strong absorption band at ~1,750 cm⁻¹, characteristic of the lactone carbonyl group .
Synthesis and Stereochemical Control
Cycloaddition Strategies
The compound is synthesized via [3 + 4] cycloaddition between an oxyallyl carbocation (generated from polybromoketones) and alkylfurans . For example, 1,3-dichloro-3-methylbutan-2-one reacts with 2-methylfuran in 2,2,2-trifluoroethanol (TFE) to yield the bicyclic framework . Sodium trifluoroethoxide (NaTFE) facilitates the reaction by stabilizing the oxyallyl intermediate .
Key Reaction Parameters
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Temperature: 0–25°C
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Stereoselectivity: Controlled by the furan’s electron density and solvent polarity .
Stereochemical Outcomes
The (1R,2S,4R,5S) configuration arises from the endo preference of the cycloaddition, where the bulky methyl groups adopt equatorial positions to minimize steric strain . X-ray crystallography of analogous compounds confirms this stereochemical assignment .
| Species | Effect on Radicle Growth (%) | Mechanism Hypotheses |
|---|---|---|
| Cucumber | +5 to +30 | Auxin-like signaling modulation |
| Sorghum | -23 to -56 | Ethylene biosynthesis inhibition |
The selectivity may stem from differences in monocot vs. dicot hormone receptor binding . Notably, germination rates remain unaffected, suggesting targeted post-germination activity .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor for:
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Natural product analogs: Its bicyclic core mimics terpenoid structures found in plant metabolites.
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Chiral catalysts: The rigid scaffold facilitates asymmetric induction in enantioselective reactions.
Derivatization Pathways
Functionalization at the lactone carbonyl or double bond enables diverse modifications:
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